N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.
Addition of the Isopropyl and Methyl Groups: These groups can be added through alkylation reactions using isopropyl bromide and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-fluorobenzyl bromide with a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in similar research applications.
Uniqueness
N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its binding affinity to certain targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-10(2)15-8-13(16-11(3)22-24-18(16)21-15)17(23)20-9-12-6-4-5-7-14(12)19/h4-8,10H,9H2,1-3H3,(H,20,23) |
InChI Key |
MDQSFACKHXEILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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